molecular formula C18H19NO3 B4092333 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide

Cat. No.: B4092333
M. Wt: 297.3 g/mol
InChI Key: SXTRFJRVKOWQPO-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide” is a compound with the empirical formula C12H15NO3 and a molecular weight of 221.25 . It is a solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides involved reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . In subsequent reactions, a variety of un/substituted-benzoic acids was converted into respective oxadiazole nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, EI-MS, 1H-NMR, and CHN analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media . This is followed by reactions with a variety of un/substituted-benzoic acids .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 221.25 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be computed .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, a related compound, AST 7062601 (or AST070), has been reported to induce Ucp1 expression optimally at a concentration of 10 μm .

Future Directions

The compound and its derivatives have shown potential in various areas. For instance, some derivatives have shown good inhibitory activity against various bacterial strains . Moreover, they have displayed decent inhibition against the lipoxygenase enzyme . These findings suggest that the compound and its derivatives could be further explored for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(14-5-3-2-4-6-14)11-18(20)19-15-7-8-16-17(12-15)22-10-9-21-16/h2-8,12-13H,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTRFJRVKOWQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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